Methanandamide
Overview
Description
Methanandamide (AM-356) is a synthetically created stable chiral analog of anandamide . Its effects have been observed to act on the cannabinoid receptors (specifically on CB 1 receptors, which are part of the central nervous system) found in different organisms such as mammals, fish, and certain invertebrates (e.g. Hydra) .
Synthesis Analysis
Methanandamide is a metabolically stable congener of anandamide that has higher affinity for the cannabinoid receptor . Of the analogs tested, ®-methanandamide exhibited the highest affinity for the cannabinoid receptor with a Ki of 20 +/- 1.6 nM, 4-fold lower than that of anandamide (Ki = 78 +/- 2 nM) .
Molecular Structure Analysis
The molecular structure of Methanandamide is C23H39NO2 . It has a molar mass of 361.570 g·mol −1 .
Physical And Chemical Properties Analysis
Methanandamide has the chemical formula C23H39NO2 and a molar mass of 361.570 g·mol −1 . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 17 rotatable bonds .
Scientific Research Applications
1. Cannabinoid Agonist Properties
Methanandamide, as a metabolically stable analog of anandamide, has been studied for its cannabimimetic properties. It exhibits varying degrees of intrinsic activity at cannabinoid receptors, influencing behavioral actions through multiple mechanisms (Järbe et al., 1998). It acts as a discriminative stimulus, similar to Δ9-THC, highlighting its role as a representative of fatty acid ethanolamide CB1 receptor ligands (Järbe et al., 2001).
2. Vasorelaxation Effects
Methanandamide elicits vasorelaxation in the rat isolated mesenteric arterial bed and small mesenteric arterial segments. This effect is mediated by vanilloid receptors on capsaicin-sensitive sensory nerves, indicating its significance in vascular relaxation (Ralevic et al., 2000).
3. Modulation of Calcium Signaling in Astrocytes
In cultured rat astrocytes, (R)-methanandamide influences calcium signaling by depleting internal calcium stores. This effect is reversible and occurs via a PTX-sensitive mechanism, underscoring its role in controlling calcium signaling in astrocytes (Venance et al., 1997).
4. Interaction with Vanilloid Receptors
Methanandamide's potency in activating human VR1 vanilloid receptors is significant, although less than anandamide, providing insights into its interactions with these receptors and their implications in pharmacological studies (Smart & Jerman, 2000).
5. Influence on Periodontal Ligament Cells
Methanandamide shows potential in modulating inflammatory responses in periodontal ligament cells, which might be involved in the progression of periodontal diseases (Zhang et al., 2020).
6. Effects on Prostate Cancer Cells
The compound influences androgen receptor expression in prostate LNCaP cells, indicating its potential role in regulating prostate cell growth (Sánchez et al., 2003).
7. Modulation of Behavioral Sensitization
Methanandamide can block amphetamine-induced behavioral sensitization in rats, suggesting its regulatory role in signaling events impacted by repeated psychostimulant exposure (Rasmussen et al., 2010).
8. Allosteric Inhibition of Nicotinic Acetylcholine Receptors
The compound allosterically inhibits α7-nicotinic acetylcholine receptors in vivo, independent of cannabinoid receptors. This mechanism is significant for understanding its pharmacological effects (Baranowska et al., 2008).
Safety And Hazards
Future Directions
Both preclinical and clinical studies strongly support TASK-1 channels as important players in the pathology of pulmonary vascular diseases . As TASK-1 channels regulate resting membrane potential in human PASMC and consequently low pulmonary vascular tone, in order to achieve maximum vasodilation under . The current data points to cannabinoids as important molecules modulating various physiological processes, including the restriction of cancer cells growth, supporting the therapeutic actions of cannabinoids and specifically their potential as anticancer agents .
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRUBZPTNJQEM-FQPARAGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanandamide | |
CAS RN |
157182-49-5 | |
Record name | (R)-Methanandamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157182-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanandamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157182495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHANANDAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4U8EF3PBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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